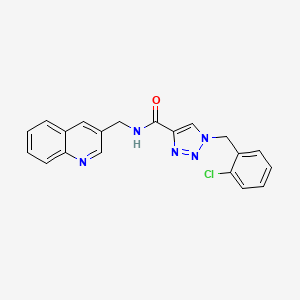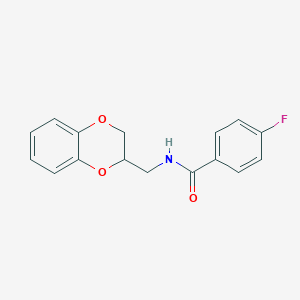
N-cyclohexyl-2-(cyclohexylamino)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(cyclohexylamino)butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and another cyclohexyl group attached to the amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Cyclohexylamine and Butanoyl Chloride Reaction:
Reactants: Cyclohexylamine and butanoyl chloride.
Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Procedure: Cyclohexylamine is added dropwise to a solution of butanoyl chloride in an organic solvent like dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
-
Cyclohexylamine and Butanoic Acid Reaction:
Reactants: Cyclohexylamine and butanoic acid.
Conditions: The reaction is conducted under reflux conditions with a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Procedure: Cyclohexylamine is mixed with butanoic acid and the dehydrating agent. The mixture is heated under reflux for several hours, and the product is obtained by distillation and purification.
Industrial Production Methods:
- Industrial production of N-cyclohexyl-2-(cyclohexylamino)butanamide typically involves large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and reactant concentrations to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Conditions: Reactions are typically carried out in acidic or basic media at elevated temperatures.
Products: Oxidation of N-cyclohexyl-2-(cyclohexylamino)butanamide can lead to the formation of corresponding ketones or carboxylic acids.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are conducted in anhydrous solvents under inert atmosphere.
Products: Reduction can yield primary or secondary amines depending on the reaction conditions.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: Reactions are performed at low temperatures to control the rate of substitution.
Products: Substitution reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- N-cyclohexyl-2-(cyclohexylamino)butanamide is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic effects.
Industry:
- The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mecanismo De Acción
- The mechanism by which N-cyclohexyl-2-(cyclohexylamino)butanamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl groups may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Cyclohexylamine: An aliphatic amine with similar structural features but lacks the amide functionality.
N,N-Dicyclohexylmethylamine: Another compound with cyclohexyl groups but differs in the presence of a methyl group instead of the butanamide moiety.
Uniqueness:
- N-cyclohexyl-2-(cyclohexylamino)butanamide is unique due to the presence of both cyclohexyl and butanamide groups, which confer distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(cyclohexylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-2-15(17-13-9-5-3-6-10-13)16(19)18-14-11-7-4-8-12-14/h13-15,17H,2-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFLQCITFQPYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5107947.png)
![[4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B5107953.png)

![N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B5107957.png)
![1-(4-methoxyphenyl)-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B5107962.png)
![1-methyl-2-[(E)-(2,4,6-trimethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B5107969.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5107972.png)
![7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5107976.png)
![4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5107981.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5107983.png)


![2-({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5108014.png)
![[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B5108033.png)
